molecular formula C5H9ClN2O B3048731 2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride CAS No. 1803604-94-5

2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride

Cat. No.: B3048731
CAS No.: 1803604-94-5
M. Wt: 148.59
InChI Key: XNUFGBMCCMVRGC-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride (Molecular Formula: C 5 H 8 N 2 O) is a versatile azetidine-containing chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a polar hydroxyazetidine ring and a reactive nitrile group, makes it a valuable synthon for constructing more complex molecules aimed at novel biological targets. Recent research highlights the application of this azetidine scaffold in the design and synthesis of potent pharmacological agents. Specifically, derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6) . Sirt6 activation is an emerging therapeutic strategy for treating a range of human diseases, including cancer, inflammatory conditions, and infectious diseases. Some Sirt6 activators built on this scaffold have demonstrated significant anti-inflammatory effects by repressing LPS-induced proinflammatory cytokine production, and one derivative showed promising activity against SARS-CoV-2 infection in vitro with an EC50 value of 9.3 μM . This positions this compound as a critical starting material for developing new therapeutics in these areas. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-hydroxyazetidin-3-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-2-1-5(8)3-7-4-5;/h7-8H,1,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUFGBMCCMVRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-94-5
Record name 3-Azetidineacetonitrile, 3-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-94-5
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Record name 2-(3-hydroxyazetidin-3-yl)acetonitrile hydrochloride
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Preparation Methods

The synthesis of 2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-hydroxyazetidine with acetonitrile in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It appears that the specific compound "2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride" is not widely documented in the provided search results. However, some information can be gathered regarding similar compounds and their applications, which may provide some insight.

Scientific Research Applications
2-(3-hydroxyazetidin-3-yl)-N-propylacetamide: This similar compound has applications in chemistry, where it is used as a building block for synthesizing complex molecules and heterocycles. It is also investigated for its potential biological activities, such as antibacterial and cytotoxic properties, and is explored as a potential therapeutic agent because of its structural similarity to bioactive compounds. Furthermore, it is utilized in developing new materials and chemical processes.

2-(3-Hydroxyazetidin-3-yl)acetonitrile: The compound 2-(3-Hydroxyazetidin-3-yl)acetonitrile, with the CID 75481598, has the molecular formula C5H8N2O .

2-(2-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)-5-(3-hydroxyazetidin-1-yl)-2 H-1,2,3-triazole: This novel tubulin inhibitor, also referred to as 6h , suppresses tumor-associated angiogenesis and metastasis in non-small cell lung cancer (NSCLC) . It inhibits angiogenesis induced by NSCLC cells in vivo and in vitro, binds tightly to the colchicine-binding site of tubulin, and inhibits tubulin polymerization. Compound 6h also induces G2/M cell cycle arrest in A549 and H460 cells, inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of NSCLC cells .

Reactions
2-(3-hydroxyazetidin-3-yl)-N-propylacetamide can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, typically using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: The amide group can be reduced to an amine, commonly using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like halides, thiols, and amines under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways within cells. The hydroxyazetidine ring and acetonitrile group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Key Applications
2-(3-Hydroxyazetidin-3-yl)acetonitrile HCl* C₅H₇ClN₂O 146.58 (calc.) -OH, -CN, azetidine N/A Pharmaceutical intermediates
2-(Azetidin-3-yl)acetonitrile hydrochloride C₅H₉ClN₂ 132.59 -CN, azetidine 1423057-36-6 Baricitinib synthesis
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 123.58 -OH, -CH₃, azetidine 124668-46-8 Bioactive molecule research
Ethyl 2-(3-hydroxyazetidin-3-yl)acetate HCl C₇H₁₃NO₃·HCl 195.64 -OH, ester (-COOEt), azetidine CID 125041879 Quantum chemical studies

Notes:

  • Target compound: The hydroxyl group enhances polarity and solubility in polar solvents compared to non-hydroxylated analogs.
  • 2-(Azetidin-3-yl)acetonitrile HCl : Lacks hydroxylation, making it less reactive in oxidation or hydrogen-bonding interactions .
  • Ethyl ester analog : The ester group (-COOEt) increases lipophilicity, favoring membrane permeability in drug design .

Reactivity trends :

  • Nitrile-containing compounds (e.g., 2-(Azetidin-3-yl)acetonitrile HCl) exhibit higher electrophilicity, enabling participation in click chemistry or nucleophilic additions .
  • Hydroxylated derivatives (e.g., 3-Methylazetidin-3-ol HCl) are prone to hydrogen bonding, influencing crystallization behavior .

Electronic and Quantum Chemical Properties

Density Functional Theory (DFT) studies on related coumarin-acetonitrile hybrids () reveal:

  • Non-planar molecular geometries due to steric effects from substituents.
  • HOMO-LUMO gaps influenced by electron-withdrawing groups (-CN), correlating with reactivity in photochemical reactions .
  • Charge density distribution patterns (high density at nitrile groups) suggest sites for electrophilic attack .

Biological Activity

2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure, which contributes to its unique reactivity and biological interactions. The molecular formula is C5H8ClN3OC_5H_8ClN_3O with a molecular weight of approximately 175.59 g/mol. Its structural features include:

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle known for its ring strain.
  • Hydroxy Group : Contributes to hydrogen bonding and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. The azetidine ring's strain enhances reactivity, allowing it to modulate biological pathways effectively.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling.
  • Cell Cycle Interference : Preliminary studies suggest it may affect the cell cycle, particularly in cancerous cells.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

A study indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound demonstrated:

  • IC50 Values : Significant cytotoxicity against cancer cell lines.
  • Mechanisms : Induction of apoptosis through modulation of BAX and Bcl-2 proteins .

Neuroprotective Effects

Research suggests that the compound may possess neuroprotective properties by modulating glutamate receptors. This could be beneficial in treating neurodegenerative diseases .

Data Summary Table

Biological ActivityObservationsReferences
AnticancerIC50 values indicating cytotoxicity in cancer cells ,
NeuroprotectivePotential modulation of glutamate receptors ,
Enzyme InhibitionInhibition of specific metabolic enzymes

Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotection : The compound has been linked to protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disorders.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride
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2-(3-Hydroxyazetidin-3-yl)acetonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.